molecular formula C12H19NO B13261335 (2-Ethoxyethyl)[(3-methylphenyl)methyl]amine

(2-Ethoxyethyl)[(3-methylphenyl)methyl]amine

Cat. No.: B13261335
M. Wt: 193.28 g/mol
InChI Key: CYWMCWKBVSUXFF-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(3-methylphenyl)methyl]amine is an organic compound with the molecular formula C12H19NO It is a derivative of aniline, where the amino group is substituted with a 2-ethoxyethyl group and a 3-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[(3-methylphenyl)methyl]amine typically involves the reaction of 3-methylbenzyl chloride with 2-ethoxyethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

[ \text{3-Methylbenzyl chloride} + \text{2-Ethoxyethylamine} \xrightarrow{\text{NaOH, reflux}} \text{this compound} + \text{NaCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)[(3-methylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxyethyl)[(3-methylphenyl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(3-methylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine
  • (2-Ethoxyethyl)[(3-chlorophenyl)methyl]amine
  • (2-Ethoxyethyl)[(4-methylphenyl)methyl]amine

Uniqueness

(2-Ethoxyethyl)[(3-methylphenyl)methyl]amine is unique due to the presence of both the 2-ethoxyethyl and 3-methylphenylmethyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-ethoxy-N-[(3-methylphenyl)methyl]ethanamine

InChI

InChI=1S/C12H19NO/c1-3-14-8-7-13-10-12-6-4-5-11(2)9-12/h4-6,9,13H,3,7-8,10H2,1-2H3

InChI Key

CYWMCWKBVSUXFF-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=CC(=C1)C

Origin of Product

United States

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